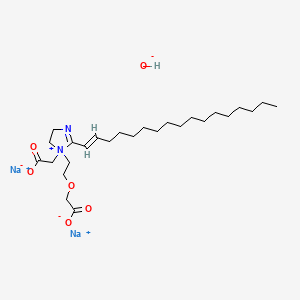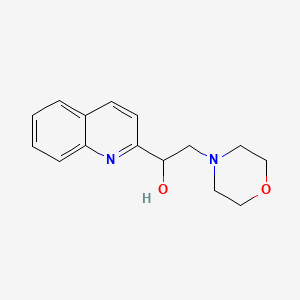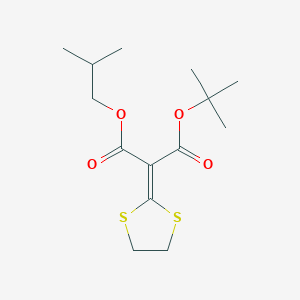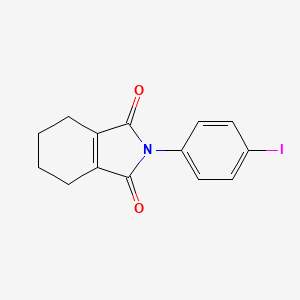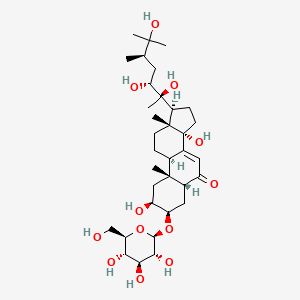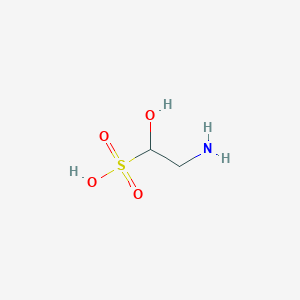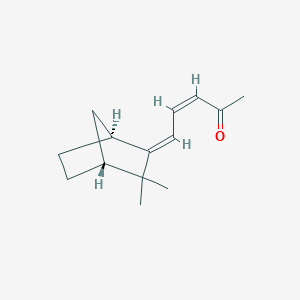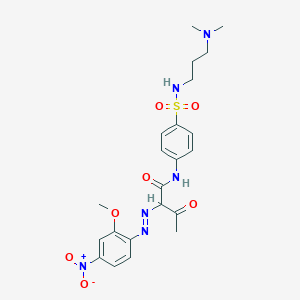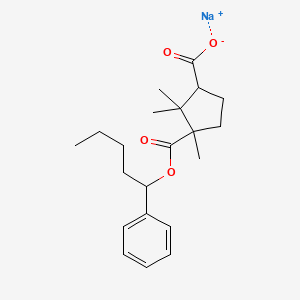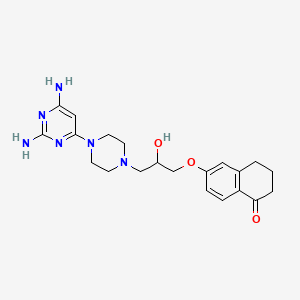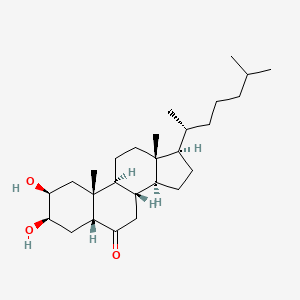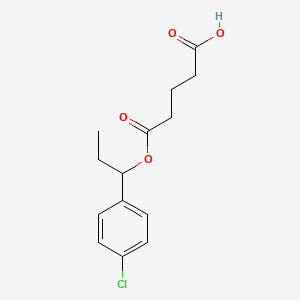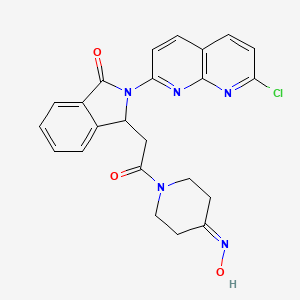
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is a complex organic compound that belongs to the class of piperidinones. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime typically involves multi-step organic reactions. The starting materials and reagents are carefully selected to ensure the desired chemical transformations. Common steps may include:
Formation of the piperidinone ring: This can be achieved through cyclization reactions.
Introduction of the naphthyridine moiety: This step may involve coupling reactions using appropriate halogenated naphthyridine derivatives.
Oxime formation: The final step often involves the reaction of the ketone group with hydroxylamine to form the oxime.
Industrial Production Methods
Industrial production of such complex compounds usually involves optimization of reaction conditions to maximize yield and purity. This may include:
Use of catalysts: To enhance reaction rates.
Controlled temperature and pressure: To ensure optimal reaction conditions.
Purification techniques: Such as crystallization or chromatography to isolate the desired product.
化学反应分析
Types of Reactions
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime can undergo various chemical reactions, including:
Oxidation: Conversion of the oxime group to a nitro group.
Reduction: Reduction of the ketone or oxime group to corresponding alcohols or amines.
Substitution: Halogenation or alkylation reactions on the aromatic ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Substitution reagents: Including halogenating agents like N-bromosuccinimide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction could produce alcohols or amines.
科学研究应用
Chemistry: As an intermediate in the synthesis of more complex molecules.
Biology: For studying enzyme interactions and inhibition.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Used in the development of new materials or pharmaceuticals.
作用机制
The mechanism of action of 4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymatic pathways.
Receptors: Binding to cellular receptors to modulate biological responses.
Pathways: Affecting signaling pathways involved in disease processes.
相似化合物的比较
Similar Compounds
4-Piperidinone derivatives: Compounds with similar piperidinone structures.
Naphthyridine derivatives: Compounds containing the naphthyridine moiety.
Isoindolone derivatives: Compounds with isoindolone structures.
Uniqueness
4-Piperidinone, 1-((2-(7-chloro-1,8-naphthyridin-2-yl)-2,3-dihydro-3-oxo-1H-isoindol-1-yl)acetyl)-, 4-oxime is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
For detailed and specific information, consulting scientific literature and databases is recommended
属性
CAS 编号 |
103255-67-0 |
|---|---|
分子式 |
C23H20ClN5O3 |
分子量 |
449.9 g/mol |
IUPAC 名称 |
2-(7-chloro-1,8-naphthyridin-2-yl)-3-[2-(4-hydroxyiminopiperidin-1-yl)-2-oxoethyl]-3H-isoindol-1-one |
InChI |
InChI=1S/C23H20ClN5O3/c24-19-7-5-14-6-8-20(26-22(14)25-19)29-18(16-3-1-2-4-17(16)23(29)31)13-21(30)28-11-9-15(27-32)10-12-28/h1-8,18,32H,9-13H2 |
InChI 键 |
BAHCQOHKCQXXOP-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCC1=NO)C(=O)CC2C3=CC=CC=C3C(=O)N2C4=NC5=C(C=C4)C=CC(=N5)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



